8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione - 93703-24-3

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-506158
CAS Number: 93703-24-3
Molecular Formula: C6H5BrN4O2
Molecular Weight: 245.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: The bromine atom serves as a leaving group, allowing for the introduction of various nucleophiles, including amines, alkoxides, and thiols, at the 8-position. This reaction enables the synthesis of diversely substituted purine derivatives. [, , , ]

  • Sonogashira Coupling: 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione can be subjected to Sonogashira coupling reactions with terminal alkynes, leading to the formation of alkynylated purine derivatives. These alkyne derivatives can be further functionalized through click chemistry approaches. []

  • Glycosylation: This compound can be glycosylated using Vorbruggen conditions, employing Lewis acid catalysts like SnCl4, to yield nucleoside analogs. These analogs are valuable tools for studying biological processes and developing antiviral or anticancer agents. []

Mechanism of Action

While 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione itself may not possess a specific mechanism of action, its derivatives, particularly those targeting adenosine receptors, have been extensively studied. [, , , , , ]

Physical and Chemical Properties Analysis
  • Appearance: White to yellowish solid []
  • Solubility: Very slightly soluble in water (0.9 mg/mL) [], soluble in methanol, sparingly soluble in ethanol, very slightly soluble in isopropanol and acetone, insoluble in ether, chloroform []
Applications
    • Adenosine Receptor Antagonists: Several studies have utilized 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to develop potent and selective antagonists for different adenosine receptor subtypes (A1, A2A, A2B, A3). These antagonists hold therapeutic potential for various conditions, including asthma, diabetes, and inflammation. [, , , , , ]

    • Antiplatelet Agents: Derivatives of this compound have demonstrated antiplatelet activity, suggesting potential applications in preventing thrombosis and cardiovascular diseases. []

    • Antidepressants: Some derivatives exhibit antidepressant properties in animal models. [, ]

Linagliptin

Compound Description: Linagliptin, chemically known as 8-(3-aminopiperidin-1-yl)-(But-2-yn-1-yl)-methyl-1-(4-methylquinazolin-2-yl) methyl)-1H-purine-2,6(3H,7H)-dione, is a potent oral hypoglycemic agent used in the treatment of Type 2 Diabetes Mellitus. It acts by inhibiting the enzyme Dipeptidyl peptidase-4 (DPP-4), which slows down the inactivation of incretin hormones like GLP-1 and GIP. This, in turn, promotes insulin secretion. []

Relevance: Linagliptin shares the core 1H-purine-2,6(3H,7H)-dione structure with 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. Linagliptin is a more complex derivative with substitutions at the 1, 7, and 8 positions of the purine ring system. These modifications contribute to its specific pharmacological activity as a DPP-4 inhibitor. []

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in the synthesis of Linagliptin. [, ]

Relevance: This compound is a direct precursor to Linagliptin and exhibits significant structural similarity to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. The core purine-2,6-dione structure remains consistent. Key differences include the presence of a 2-butyn-1-yl group at the 7-position and a (4-methyl-2-quinazolinyl)methyl group at the 1-position, which are crucial for the final structure and activity of Linagliptin. [, ]

1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This class of compounds, particularly those with substitutions at the 8-position, is of interest in medicinal chemistry. Their synthesis often requires the use of protecting groups due to the potential for undesired reactions at the N7 position. []

Relevance: These compounds highlight the importance of protecting groups in synthesizing purine derivatives like 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of a benzyl group at the N1 position instead of a bromine atom at the 8-position in the target compound signifies a structural variation explored for different chemical and biological properties. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is an intermediate synthesized using a thietanyl protecting group, demonstrating its utility in purine derivative synthesis. [, , ]

Relevance: This compound emphasizes the strategic use of the thietanyl group as a protecting group in synthesizing 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives. The thietanyl group at the N7 position allows for modifications at other positions, such as the 8-position in the target compound, without unwanted side reactions at the N7. [, , ]

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is derived from 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione by alkylation with benzyl chloride. It further exemplifies the use of the thietanyl protecting group in synthesizing substituted purine derivatives. []

Relevance: The compound is structurally similar to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, with the key distinction being the presence of a benzyl group at the N1 position and a thietanyl protecting group at the N7 position. This underscores the versatility of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione as a scaffold for further modifications. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound results from oxidizing 1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide. It serves as a versatile intermediate for generating 8-amino substituted purine derivatives. []

Relevance: This compound showcases a modified thietanyl protecting group (1,1-dioxothietan-3-yl) at the N7 position compared to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. This modification highlights the adaptability of the thietanyl group for different synthetic strategies in purine chemistry. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This class of compounds is synthesized by reacting 1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines. The diverse range of amines allows for the generation of a library of compounds with varying substituents at the 8-position. [, ]

Relevance: This class exemplifies the successful utilization of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione as a starting point for creating a library of compounds. Replacing the bromine at the 8-position with various amines while employing protecting group strategies showcases the versatility of the core structure for broader chemical exploration. [, ]

8-Substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: These compounds are the target molecules obtained by removing the thietanyl protecting group from 8-amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. This series of compounds demonstrates the successful application of the thietanyl protecting group strategy in synthesizing desired purine derivatives. []

Relevance: This class highlights the successful synthesis of diversely substituted purine derivatives, starting from a compound structurally similar to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. The final compounds lack the thietanyl group, demonstrating its role as a temporary modification for achieving the desired substitution pattern on the purine ring system. []

3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-purine-2,6-dione (CH-13584)

Compound Description: Also known as KHL-8425 (CAS 115779-20-9), CH-13584 is a new xanthine derivative structurally related to theophylline. Although it exhibits potent antitussive activity, it shows a different pharmacological profile compared to theophylline with reduced side effects. []

Relevance: CH-13584 exhibits a similar core structure to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, belonging to the xanthine class of compounds. Unlike the bromine at the 8-position in the target compound, CH-13584 has a (5-methyl-1,2,4-oxadiazol-3-yl)methyl substituent at the 7-position. This difference highlights how structural variations within the same chemical class can lead to distinct pharmacological profiles. []

8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione

Compound Description: This compound exhibits antidepressant activity and is synthesized by reacting 8-Bromo-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine. [, ]

Relevance: This compound emphasizes the therapeutic potential of modifying the 8-position of the purine scaffold, similar to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of a cyclohexylamino group at the 8-position, in contrast to bromine in the target compound, demonstrates the structure-activity relationship for antidepressant activity within this chemical class. [, ]

5,6-dihydro-2-ethynyl-9-methyl-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione

Compound Description: This compound serves as a crucial starting material for synthesizing a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives with a triazole ring at position 2. The ethynyl group plays a key role in introducing the triazole ring via 1,3-dipolar cycloaddition reactions. []

Relevance: Though structurally distinct from 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, this compound highlights the broader field of purine-based heterocyclic chemistry. The focus on modifying the 2-position with a triazole ring, in contrast to the 8-position in the target compound, demonstrates the diversity of synthetic strategies and potential applications of purine-based scaffolds. []

8-Heterocycle-substituted xanthines

Compound Description: This class of compounds demonstrates potent and selective antagonist activity against the A2B adenosine receptor. Various heterocycles, including pyrazole, isoxazole, pyridine, and pyridazine, are introduced at the 8-position of the xanthine core. []

Relevance: This class directly relates to 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, as it involves modifications at the 8-position of the xanthine scaffold, which is structurally similar to the purine core. The introduction of various heterocycles at this position, instead of bromine in the target compound, underscores the impact of structural changes on biological activity and receptor selectivity. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: This specific 8-pyrazolyl-xanthine derivative shows high affinity for the A2B adenosine receptor and good selectivity over other adenosine receptor subtypes. []

Relevance: MRE2028F20 shares the core purine-2,6-dione structure with 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione but features a complex substituent at the 8-position, including a pyrazole ring. This example highlights the potential of modifying the 8-position with various substituents to achieve specific receptor binding profiles, unlike the bromine in the target compound. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: Similar to MRE2028F20, this 8-pyrazolyl-xanthine derivative also displays high affinity for the A2B adenosine receptor and good selectivity against other adenosine receptor subtypes. [, ]

Relevance: MRE2029F20 reinforces the significance of modifications at the 8-position of the purine scaffold for achieving desired biological activity. The presence of a pyrazole ring linked via an oxyacetate spacer, compared to the bromine in 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, highlights the diverse structural motifs that can be attached to this position for fine-tuning receptor selectivity and potency. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: This compound represents another example of an 8-pyrazolyl-xanthine derivative with high affinity for the A2B adenosine receptor and good selectivity over other adenosine receptor subtypes. []

Relevance: MRE2030F20 provides further evidence for the successful exploration of the 8-position in purine-based scaffolds for developing A2B adenosine receptor antagonists. The structural variations between this compound and 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, particularly at the 8-position with the pyrazole ring and oxyacetate linker, demonstrate the versatility of this chemical class for medicinal chemistry applications. []

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound is a xanthine phosphodiesterase V inhibitor, with identified polymorphs that have implications for its pharmaceutical properties. []

Relevance: This compound shares the core 1H-purine-2,6-dione structure with 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, but with more extensive substitutions at positions 1, 3, 7, and 8. Although it also contains a bromine atom, its location within a larger substituent at the 7-position, as opposed to the 8-position in the target compound, highlights the diverse ways bromine can be incorporated into purine-based structures for different pharmacological activities. []

1-Methyl-3-isobutyl-8-[2-ethyl 1-(4-diphenylmethylpiperazinyl)]-3,7-dihydro(1H)purine-2,6-dione (S 9795)

Compound Description: S 9795 is a novel xanthine derivative with antiasthmatic properties. It inhibits glucose-induced insulin release, possibly by blocking calcium inflow into pancreatic beta-cells. []

Relevance: S 9795 highlights another example of a complex xanthine derivative with a modified 8-position, demonstrating the diversity of this chemical class. Unlike the bromine substituent in 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, S 9795 features a bulky substituent incorporating a piperazine ring at the 8-position, showcasing the wide range of structural modifications possible at this position and their impact on biological activity. []

n-Pentyl, n-hexyl, and 6-hydroxyhexyl derivatives of imidazo[1,2-α]-s-triazine, imid-azo[1,2-α]pyrimidine, and thiazolo[4,5-d]pyrimidine

Compound Description: These compounds represent various N- and C-alkyl derivatives of guanine analogs synthesized as potential antiviral agents. []

Relevance: While structurally distinct from 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, these compounds showcase the broader field of purine-related heterocycles and their pharmaceutical potential. The exploration of different ring systems and alkyl substitutions in these guanine analogs, in contrast to the bromine substituent in the target compound, emphasizes the diversity of chemical modifications possible within this family of compounds for achieving various biological activities. []

7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This bromophenol derivative, coupled with a nucleoside base, was isolated from the red alga Rhodomela confervoides. []

Relevance: This natural product shares the core 1H-purine-2,6-dione structure with 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione and further highlights the occurrence of brominated purine derivatives in natural sources. While the target compound has a single bromine atom at the 8-position, this compound incorporates multiple bromine atoms within a complex substituent at the 7-position, suggesting a different role for bromine in its biological activity and origin. []

1,3-Dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This class of compounds exhibits potent and selective antagonist activity against the A2B adenosine receptor. These compounds were designed based on molecular modeling studies, including CoMFA analysis. []

Relevance: These derivatives share the core xanthine structure with 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione and highlight the importance of the 8-position for A2B adenosine receptor antagonist activity. Unlike the single bromine substituent in the target compound, this class incorporates a complex substituent featuring a benzimidazole ring and a pyrazole ring, demonstrating the structure-activity relationship for potent and selective A2B antagonism. []

Properties

CAS Number

93703-24-3

Product Name

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-3-methyl-7H-purine-2,6-dione

Molecular Formula

C6H5BrN4O2

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)

InChI Key

QTEQVEJOXGBDGI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Br

Synonyms

3-Methyl-8-bromoxanthine; 8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione; 8-Bromo-3-methylxanthine

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.